molecular formula C10H14BBrN2O2 B14844491 6-Bromopyrimidin-4-ylboronic acid pinacol ester

6-Bromopyrimidin-4-ylboronic acid pinacol ester

Cat. No.: B14844491
M. Wt: 284.95 g/mol
InChI Key: AZVGRBYMERZXDB-UHFFFAOYSA-N
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Description

6-Bromopyrimidin-4-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both bromine and boronic acid pinacol ester functionalities makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrimidin-4-ylboronic acid pinacol ester typically involves the borylation of 6-bromopyrimidine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrimidin-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium perborate (NaBO3)

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Alcohols/Phenols: Formed via oxidation of the boronic ester group

    Substituted Pyrimidines: Formed via nucleophilic substitution of the bromine atom

Mechanism of Action

The mechanism of action of 6-Bromopyrimidin-4-ylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromopyrimidin-4-ylboronic acid pinacol ester is unique due to the presence of both bromine and boronic acid pinacol ester functionalities, which allows for versatile reactivity in various chemical transformations. Its pyrimidine ring also provides additional sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C10H14BBrN2O2

Molecular Weight

284.95 g/mol

IUPAC Name

4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-8(12)14-6-13-7/h5-6H,1-4H3

InChI Key

AZVGRBYMERZXDB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)Br

Origin of Product

United States

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